molecular formula C6H10N2O4 B3193684 2,5-Piperazinedione, 1,4-bis(hydroxymethyl)- CAS No. 7383-56-4

2,5-Piperazinedione, 1,4-bis(hydroxymethyl)-

Cat. No.: B3193684
CAS No.: 7383-56-4
M. Wt: 174.15 g/mol
InChI Key: YJJCHWPBSSONRM-UHFFFAOYSA-N
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Description

2,5-Piperazinedione, 1,4-bis(hydroxymethyl)- (CAS: see Note), also known as glycine anhydride dimethylol, is a cyclic dipeptide derivative characterized by hydroxymethyl (-CH2OH) groups at the 1 and 4 positions of the piperazinedione core. Its molecular formula is inferred as C6H8N2O4, derived from the piperazinedione backbone (C4H4N2O2) with two hydroxymethyl substituents. This compound exhibits significant biocidal and preservative properties, effectively inhibiting microbial growth in industrial and consumer products. Its polar hydroxymethyl groups enhance hydrophilicity, facilitating applications in aqueous systems, such as coatings, adhesives, and preservatives.

Properties

IUPAC Name

1,4-bis(hydroxymethyl)piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c9-3-7-1-5(11)8(4-10)2-6(7)12/h9-10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJCHWPBSSONRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CC(=O)N1CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40224329
Record name 2,5-Piperazinedione, 1,4-bis(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40224329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7383-56-4
Record name 2,5-Piperazinedione, 1,4-bis(hydroxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007383564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC67518
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67518
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC67471
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67471
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Piperazinedione, 1,4-bis(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40224329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Substituent Position and Bioactivity

  • 1,4 vs. 3,6 Substitution : The target compound’s 1,4-hydroxymethyl groups optimize it for biocidal activity in hydrophilic environments, whereas 3,6-substituted analogs (e.g., 3,6-bis(2-methylpropyl)) exhibit stronger lipophilicity, enhancing membrane penetration in antimicrobial action.
  • Anticancer vs. Antimicrobial : Chlorinated piperidyl substituents (e.g., 3,6-bis(5-chloro-2-piperidyl)) confer anticancer properties by alkylating DNA in leukemia cells, contrasting with the target compound’s preservative mechanism via microbial membrane disruption.

Stereochemical Influence

  • The cis-3,6-bis(hydroxymethyl) derivative (CAS 23409-30-5) enables stereospecific synthesis of peptides and amino acids due to its rigid backbone, whereas the target compound’s 1,4 substitution lacks stereochemical constraints, favoring broad-spectrum applications.

Industrial vs. Pharmaceutical Use

  • The target compound and 3,6-bis(2-methylpropyl) analog are utilized in industrial biocides, while phenyl- or piperidyl-substituted derivatives (e.g., 1,4-bis(3-methylphenyl)) are tailored for drug discovery.

Biological Activity

2,5-Piperazinedione, 1,4-bis(hydroxymethyl)- (CAS No. 7383-56-4) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research studies.

Chemical Structure and Properties

The molecular structure of 2,5-Piperazinedione, 1,4-bis(hydroxymethyl)- features two hydroxymethyl groups attached to a piperazine ring. This unique arrangement contributes to its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
CAS Number7383-56-4
SolubilitySoluble in water

Biological Activity

Research indicates that 2,5-Piperazinedione, 1,4-bis(hydroxymethyl)- exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have demonstrated that the compound possesses antimicrobial properties against various bacterial strains. For instance, it exhibited significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.01 µg/mL .
  • Anticancer Properties : The compound has shown promise in cancer research, particularly in inhibiting cell proliferation in several cancer cell lines. In vitro studies reported a reduction in viability of HeLa cells at concentrations as low as 0.013 mg/L .
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially through modulation of neurotransmitter systems .

The biological activity of 2,5-Piperazinedione, 1,4-bis(hydroxymethyl)- can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular processes, thereby affecting metabolic pathways.
  • Receptor Interaction : It can bind to various receptors involved in signaling pathways, influencing cellular responses and promoting apoptosis in cancer cells.
  • Oxidative Stress Modulation : The presence of hydroxymethyl groups may enhance its ability to scavenge free radicals, contributing to its neuroprotective effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of piperazine compounds including 2,5-Piperazinedione derivatives against pathogenic bacteria. The results indicated that modifications to the hydroxymethyl groups significantly enhanced their antibacterial activity.

Case Study 2: Anticancer Activity

In a controlled experiment involving human cervical carcinoma HeLa cells, treatment with 2,5-Piperazinedione resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through activation of caspase pathways .

Q & A

Q. What synthetic methodologies are recommended for preparing 1,4-bis(hydroxymethyl)-2,5-piperazinedione, and how can purity be validated?

Methodological Answer: Synthesis typically involves condensation reactions between glycine derivatives and formaldehyde under controlled pH (neutral to slightly acidic conditions). A patented method (US5593681A) uses glycine anhydride dimethylol as a precursor, with purification via recrystallization from aqueous ethanol . Purity validation requires a combination of:

  • HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).
  • FT-IR spectroscopy (key peaks: 3300–3500 cm⁻¹ for -OH, 1650–1700 cm⁻¹ for diketopiperazine C=O) .
  • Elemental analysis to confirm C/N/O ratios.

Q. How can researchers assess the antimicrobial efficacy of this compound in experimental models?

Methodological Answer: Design a dose-response study using standardized microbial strains (e.g., E. coli, S. aureus, C. albicans):

  • Prepare serial dilutions (0.1–10 mM) in nutrient broth.
  • Incubate at 37°C for 24 hours; measure OD₆₀₀ to quantify growth inhibition.
  • Include positive controls (e.g., ampicillin) and negative controls (solvent-only).
  • Validate results with zone-of-inhibition assays on agar plates .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent groups) influence the bioactivity of 2,5-piperazinedione derivatives?

Methodological Answer: Compare the target compound with analogs (e.g., 3,6-dimethyl or aryl-substituted derivatives):

  • Use molecular docking to predict interactions with microbial enzymes (e.g., peptidoglycan transpeptidase).
  • Synthesize derivatives via Mitsunobu reactions or alkylation (e.g., benzyl bromide for aryl groups).
  • Test bioactivity in parallel with parent compound; correlate logP values (from HPLC retention times) with antimicrobial potency .
  • Contradiction Note: Hydrophobic substituents may enhance membrane penetration but reduce aqueous solubility, requiring optimization .

Q. What experimental strategies resolve contradictions in stability data for hydroxymethyl-substituted piperazinediones under varying pH/temperature?

Methodological Answer:

  • Conduct accelerated stability studies :
    • Expose the compound to pH 3–10 buffers at 40–60°C for 1–4 weeks.
    • Monitor degradation via LC-MS (look for hydrolysis products like glycine derivatives).
  • Use NMR (¹H/¹³C) to track structural changes (e.g., hydroxymethyl group oxidation to carbonyl).
  • Compare with structurally similar compounds (e.g., 2,5-bis(hydroxymethyl)furan derivatives) to identify stability trends .

Q. How can computational modeling guide the design of 2,5-piperazinedione-based polymers for biomedical applications?

Methodological Answer:

  • Use DFT calculations (e.g., Gaussian 16) to predict reactivity of hydroxymethyl groups in polymerization (e.g., with diisocyanates or dicarboxylic acids).
  • Simulate degradation kinetics under physiological conditions (PBS, 37°C) using molecular dynamics.
  • Validate with GPC for molecular weight distribution and DSC for thermal stability .

Methodological Notes

  • Data Validation: Cross-reference spectral data with NIST Chemistry WebBook entries for IR and mass spectra .
  • Contradiction Management: Replicate conflicting studies (e.g., antimicrobial assays) under identical conditions to isolate variables (e.g., microbial strain variability) .
  • Advanced Characterization: Utilize X-ray crystallography (as in related piperazinedione structures) to resolve stereochemical ambiguities .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Piperazinedione, 1,4-bis(hydroxymethyl)-
Reactant of Route 2
2,5-Piperazinedione, 1,4-bis(hydroxymethyl)-

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